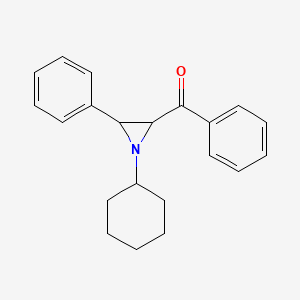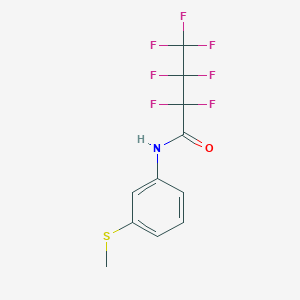
1,4-Dicyclohexyl-2,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dicyclohexyl-2,5-dimethylbenzene: is an organic compound with the molecular formula C20H30 . It is characterized by a benzene ring substituted with two cyclohexyl groups and two methyl groups at the 1,4 and 2,5 positions, respectively. This compound is known for its unique structural properties, which contribute to its various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dicyclohexyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of p-xylene with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1,4-Dicyclohexyl-2,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding carboxylic acids.
Reduction: Reduction reactions using and a can convert the benzene ring to a cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1,4-Dicyclohexyl-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-dicyclohexyl-2,5-dimethylbenzene involves its interaction with molecular targets and pathways. For instance, in biological systems, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclohexyl groups, making it less sterically hindered.
1,4-Dicyclohexylbenzene: Similar structure but without the methyl groups, affecting its reactivity and physical properties.
2,5-Dimethylbenzene (m-Xylene): Different substitution pattern on the benzene ring.
Uniqueness: 1,4-Dicyclohexyl-2,5-dimethylbenzene is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
4516-08-9 |
|---|---|
分子式 |
C20H30 |
分子量 |
270.5 g/mol |
IUPAC名 |
1,4-dicyclohexyl-2,5-dimethylbenzene |
InChI |
InChI=1S/C20H30/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h13-14,17-18H,3-12H2,1-2H3 |
InChIキー |
UAISPGNSPLPAJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCCCC2)C)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
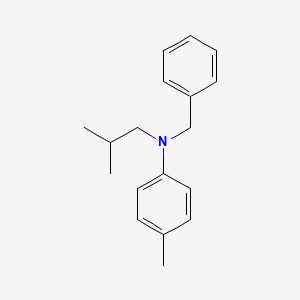
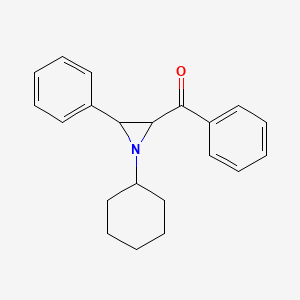
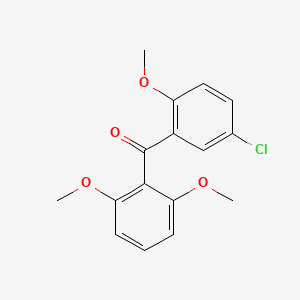

![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)
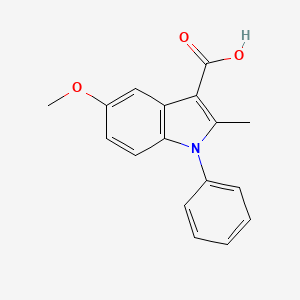
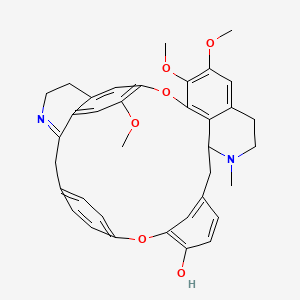
![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
